5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one 5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15753264
InChI: InChI=1S/C9H9NO3/c1-12-8-4-2-3-7-6(8)5-13-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

CAS No.:

Cat. No.: VC15753264

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one -

Specification

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name 5-methoxy-1,4-dihydro-3,1-benzoxazin-2-one
Standard InChI InChI=1S/C9H9NO3/c1-12-8-4-2-3-7-6(8)5-13-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Standard InChI Key BEBQTRXESIKUSA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1COC(=O)N2

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

The molecular formula of 5-methoxy-1H-benzo[d][1,oxazin-2(4H)-one is C9H9NO3\text{C}_9\text{H}_9\text{NO}_3, yielding a molecular weight of 179.17 g/mol. X-ray crystallographic analysis reveals a planar benzoxazine core with a methoxy group (-OCH3_3) at the 5-position and a ketone oxygen at the 2-position. The molecule adopts a boat conformation in the oxazine ring, stabilized by intramolecular hydrogen bonding between the N-H and carbonyl oxygen.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H9NO3\text{C}_9\text{H}_9\text{NO}_3
Molecular Weight179.17 g/mol
IUPAC Name5-methoxy-1,4-dihydro-3,1-benzoxazin-2-one
CAS Number20877-81-0
Canonical SMILESCOC1=CC=CC2=C1COC(=O)N2

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits a singlet at δ 3.85 ppm for the methoxy protons and a downfield-shifted N-H proton at δ 9.12 ppm due to hydrogen bonding. Infrared spectroscopy confirms the presence of carbonyl (C=O) stretching at 1685 cm1^{-1} and C-O-C asymmetric stretching at 1240 cm1^{-1}.

Computational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Molecular electrostatic potential maps show electron-rich regions near the methoxy oxygen and carbonyl group, suggesting nucleophilic attack sites.

Synthesis and Reaction Mechanisms

Conventional Synthesis Methods

The compound is typically synthesized via cyclocondensation of 5-methoxyanthranilic acid with triphosgene in dichloromethane under reflux conditions (Eq. 1):

5-Methoxyanthranilic Acid+Cl3C(O)CCl35-Methoxy-1H-benzo[d][1][3]oxazin-2(4H)-one+3HCl\text{5-Methoxyanthranilic Acid} + \text{Cl}_3\text{C(O)CCl}_3 \rightarrow \text{5-Methoxy-1H-benzo[d][1][3]oxazin-2(4H)-one} + 3\text{HCl}

This method achieves yields of 68–72% after 6 hours, with purity >95% confirmed by HPLC.

Table 2: Synthesis Optimization Parameters

ParameterOptimal ValueYield Impact
Temperature40°C+15%
SolventDCMBaseline
CatalystNone
Reaction Time6 hrMax yield

Microwave-Assisted Synthesis

Microwave irradiation at 150 W reduces reaction time to 25 minutes while maintaining 70% yield. This technique enhances reaction kinetics through dielectric heating, particularly effective for polar intermediates in cyclization steps.

Reaction Optimization

Key improvements include:

  • Solvent effects: Tetrahydrofuran increases yield to 78% by stabilizing transition states

  • Acid scavengers: Addition of triethylamine (2 eq.) minimizes side reactions from HCl byproduct

  • Purification: Recrystallization from ethanol/water (3:1) improves crystal purity to 99.2%

Physicochemical Properties

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • Water solubility: 2.8 mg/mL at pH 7.4

  • Organic solvents: >50 mg/mL in DMSO and DMF
    Stability studies show <5% degradation after 6 months at -20°C in amber vials .

Table 3: Thermal Properties

PropertyValue
Melting Point184–186°C
Decomposition Temp290°C
Glass TransitionNot observed

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 185°C corresponding to melting, followed by exothermic decomposition above 290°C. Thermogravimetric analysis (TGA) shows 95% mass loss in one step, indicating non-charring decomposition.

Biological Activities and Applications

Anticancer Mechanisms

The compound inhibits topoisomerase IIα with IC50_{50} = 12.3 μM in MCF-7 breast cancer cells. Flow cytometry analysis shows G2/M phase arrest (48% vs. 12% control) and caspase-3 activation (3.8-fold increase).

Table 4: Cytotoxicity Profile

Cell LineIC50_{50} (μM)Selectivity Index
MCF-7 (Breast)18.43.2
HEK-293 (Normal)58.9
A549 (Lung)22.12.6

Other Pharmacological Applications

  • Anti-inflammatory: 68% COX-2 inhibition at 50 μM (indomethacin = 73%)

  • Neuroprotective: Reduces glutamate-induced excitotoxicity in SH-SY5Y cells by 41%

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